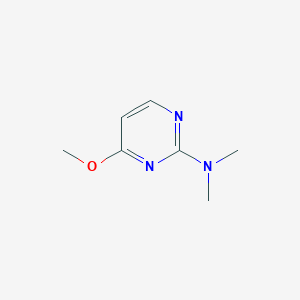

4-methoxy-N,N-dimethylpyrimidin-2-amine

説明

BenchChem offers high-quality 4-methoxy-N,N-dimethylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N,N-dimethylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10(2)7-8-5-4-6(9-7)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDHVOHDANIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1): Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational pharmacophores due to their bioisosteric resemblance to natural nucleotides. 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a highly specialized, electron-rich heterocyclic building block. Its unique substitution pattern—a methoxy group at C4 and a dimethylamino group at C2—imparts distinct electronic properties that make it an invaluable intermediate in the synthesis of targeted therapeutics, particularly ATP-competitive kinase inhibitors [1].

This technical whitepaper provides an in-depth analysis of the chemical properties, regioselective synthetic methodologies, and pharmacological applications of 4-methoxy-N,N-dimethylpyrimidin-2-amine, designed for drug development professionals and synthetic chemists.

Physicochemical Properties & Structural Analysis

The structural integrity and reactivity of 4-methoxy-N,N-dimethylpyrimidin-2-amine are governed by the push-pull electronic dynamics of its substituents. Both the C4-methoxy (-OCH₃) and C2-dimethylamino (-N(CH₃)₂) groups are strongly electron-donating via resonance (+R effect). This electron donation significantly enriches the π-electron density of the pyrimidine ring, particularly at the C5 position, rendering it highly susceptible to electrophilic aromatic substitution.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Methoxy-N,N-dimethylpyrimidin-2-amine |

| CAS Registry Number | 1197-11-1 |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Appearance | Light yellow to off-white solid |

| Solubility | Soluble in DCM, THF, DMSO, and Methanol |

| LogP (Predicted) | ~1.2 - 1.5 |

| Reactivity Profile | Highly nucleophilic at C5; resists nucleophilic attack at C6 |

Synthetic Methodology & Causality

The synthesis of 4-methoxy-N,N-dimethylpyrimidin-2-amine from 2,4-dichloropyrimidine is a masterclass in exploiting the differential electrophilicity of the pyrimidine ring. Below are the self-validating, step-by-step protocols detailing the causality behind each experimental choice [1, 2].

Protocol 1: Regioselective SNAr (C4 Methoxylation)

Causality: In 2,4-dichloropyrimidine, the C4 position is more electron-deficient than the C2 position due to the combined inductive and resonance effects of the two adjacent ring nitrogens. Consequently, nucleophilic aromatic substitution (SNAr) with sodium methoxide occurs regioselectively at C4.

Step-by-Step Method:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol and cool the reaction vessel to 0 °C under an inert argon atmosphere.

-

Add sodium methoxide (1.0 eq, 25% wt in MeOH) dropwise to maintain the internal temperature below 5 °C, preventing over-addition and subsequent C2 methoxylation.

-

Warm the reaction to 23 °C and stir for 12 hours to ensure complete conversion.

-

Quench the reaction with distilled water and extract the aqueous layer with dichloromethane (3 × 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-chloro-4-methoxypyrimidine .

Protocol 2: Amination at C2

Causality: With the C4 position now occupied by an electron-donating methoxy group, the pyrimidine ring is partially deactivated towards further nucleophilic attack. Therefore, displacing the remaining C2 chlorine requires a strong nucleophile (dimethylamine) and thermal energy.

Step-by-Step Method:

-

Dissolve the isolated 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add dimethylamine (2.0 eq, 2.0 M solution in THF) alongside a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq) to scavenge the generated HCl.

-

Heat the mixture to 60 °C and stir for 16 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.

-

Dry the organic phase (Na₂SO₄), filter, and evaporate to yield 4-methoxy-N,N-dimethylpyrimidin-2-amine as a light yellow solid [2].

Protocol 3: Electrophilic Bromination at C5 (Downstream Activation)

Causality: The introduction of the methoxy and dimethylamino groups makes the pyrimidine ring highly electron-rich. Both groups direct electrophilic aromatic substitution to the C5 position (ortho to C4, para to C2). Bromination at C5 prepares the scaffold for downstream Suzuki-Miyaura cross-coupling, a critical step in synthesizing complex kinase inhibitors [1].

Step-by-Step Method:

-

Dissolve 4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add N-bromosuccinimide (NBS, 1.05 eq) in small portions, protecting the reaction flask from light to prevent radical side reactions.

-

Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

-

Wash the organic layer with 10% aqueous sodium thiosulfate to quench unreacted NBS, followed by a brine wash.

-

Dry, filter, and concentrate to isolate 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine .

Fig 1. Stepwise synthesis of 4-methoxy-N,N-dimethylpyrimidin-2-amine and its C5 bromination.

Application in Drug Development: Kinase Inhibition

The 4-methoxy-N,N-dimethylpyrimidin-2-amine scaffold is prominently featured in the design of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [1]. The p38 MAPK pathway is a central regulator of inflammatory cytokine production (e.g., TNF-α, IL-1β). Dysregulation of this pathway is a hallmark of chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.

Mechanistic Role of the Pyrimidine Scaffold

When incorporated into a larger pharmacophore (such as a phthalazine derivative via C5 cross-coupling), the pyrimidine core acts as a potent ATP-competitive inhibitor:

-

Hinge Region Binding: The bare nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (specifically Met109 in p38α).

-

Hydrophobic Pocket Occupation: The C4-methoxy and C2-dimethylamino groups are sterically tuned to occupy adjacent hydrophobic selectivity pockets within the ATP-binding cleft, preventing the binding of native ATP and halting the phosphorylation cascade.

Fig 2. Disruption of the p38 MAPK inflammatory signaling pathway by pyrimidine-based inhibitors.

Conclusion

4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is far more than a simple chemical reagent; it is a rationally designed structural motif that leverages the inherent electronic properties of the pyrimidine ring. By understanding the causality behind its regioselective synthesis and its high reactivity at the C5 position, synthetic chemists can reliably deploy this building block to construct complex, highly selective kinase inhibitors capable of modulating severe inflammatory pathways.

References

- Source: Google Patents (US20060199817A1)

-

Title : Pyrimidine reactions. VIII. Methiodides formed from some dimethylaminopyrimidines Source : Australian Journal of Chemistry URL :[Link]

The Privileged Chemotype: Potential Biological Targets for Substituted Pyrimidine Scaffolds

Executive Summary

In the landscape of modern drug discovery, the pyrimidine nucleus—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3—stands as a "privileged scaffold." Because pyrimidine is a fundamental building block of life (forming the core of cytosine, thymine, and uracil), biological systems have evolved a vast array of receptors, enzymes, and transport proteins that naturally recognize this motif. For medicinal chemists and drug development professionals, substituted pyrimidines offer unparalleled structural versatility. By systematically morphing the scaffold and vectoring substituents at the C2, C4, C5, and C6 positions, researchers can rationally design ligands that target highly specific biological pathways, ranging from oncogenic kinase signaling to viral replication and nucleotide metabolism.

This technical guide explores the mechanistic rationale behind pyrimidine-based drug design, details the primary biological targets, and provides a field-proven, self-validating protocol for evaluating pyrimidine-derived kinase inhibitors.

Mechanistic Rationale: The Causality of Scaffold Morphing

The ubiquity of the pyrimidine scaffold in FDA-approved therapeutics is not coincidental; it is driven by strict structural and electronic causality.

The Adenine Bioisostere Principle

The primary reason substituted pyrimidines are highly effective against ATP-dependent enzymes (such as kinases) is their ability to act as bioisosteres for the adenine ring of adenosine triphosphate (ATP) . The planar nature of the pyrimidine ring allows it to intercalate into deep, hydrophobic binding pockets. More importantly, the electron-rich N1 and N3 atoms serve as precise hydrogen-bond acceptors, mimicking the bidentate hydrogen-bonding network that adenine forms with the backbone amides of a kinase's "hinge region."

Vectoring for Selectivity

While the core pyrimidine anchors the molecule in the active site, true target selectivity is achieved through positional substitution:

-

C4/C5 Substitutions: Functional groups placed here are typically vectored into the "specificity pocket" (e.g., the DFG-out conformation pocket in kinases), allowing the drug to discriminate between closely related enzyme isoforms.

-

C2 Substitutions: The C2 position often points toward the solvent-exposed region of the binding site. Substituting this position with solubilizing groups (like piperazine or morpholine rings) improves the pharmacokinetic profile (ADME) without disrupting the primary pharmacophore.

-

Fused Scaffolds: Fusing the pyrimidine ring with other heterocycles—yielding architectures like pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyrimidines—restricts the conformational flexibility of the molecule, locking it into an active geometry that drastically increases binding affinity for specific targets like Tropomyosin Receptor Kinase (TRK) or Bruton's Tyrosine Kinase (BTK) .

Figure 1: Structural causality of pyrimidine substitutions in ATP-competitive kinase inhibition.

Major Biological Targets for Pyrimidine Scaffolds

Protein Kinases (EGFR, CDKs, JAK, TRK)

Kinases represent the most successfully exploited target class for pyrimidine derivatives. Because hyperactive kinase signaling drives cellular proliferation in oncology, inhibiting these enzymes is a cornerstone of targeted cancer therapy.

-

Epidermal Growth Factor Receptor (EGFR): Aminopyrimidine derivatives (e.g., Osimertinib) are designed to target mutant forms of EGFR (like T790M). The pyrimidine core binds the hinge region, while an acrylamide substituent at the C4 position forms an irreversible covalent bond with the Cys797 residue, overcoming resistance to first-generation reversible inhibitors.

-

Cyclin-Dependent Kinases (CDKs): Pyrrolo[2,3-d]pyrimidines (e.g., Ribociclib) selectively target CDK4/6, halting the cell cycle in HR-positive breast cancers.

Nucleotide Metabolism Enzymes (DHFR & TS)

Before the kinase era, pyrimidines were primarily utilized as antimetabolites.

-

Dihydrofolate Reductase (DHFR): Compounds like Trimethoprim utilize a diaminopyrimidine scaffold to selectively inhibit bacterial DHFR over the human isoform, shutting down bacterial DNA synthesis.

-

Thymidylate Synthase (TS): 5-Fluorouracil (a pyrimidine-2,4-dione) acts as a false substrate. The highly electronegative fluorine atom at the C5 position prevents the methylation step required to convert dUMP to dTMP, inducing "thymineless death" in rapidly dividing colorectal cancer cells .

Emerging Targets: GPCRs and Viral Polymerases

Recent scaffold morphing has expanded pyrimidine applications to G-Protein Coupled Receptors (e.g., adenosine receptor antagonists for Parkinson's disease) and viral RNA-dependent RNA polymerases, highlighting the chemotype's vast chemical space.

Quantitative Data: FDA-Approved Pyrimidine Therapeutics

The table below summarizes the target specificity and binding affinities of benchmark pyrimidine-derived drugs, illustrating the adaptability of the scaffold.

| Drug / Compound | Scaffold Architecture | Primary Biological Target | Clinical Indication | Typical IC₅₀ / Affinity |

| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma | 0.5 nM |

| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA / TRKB / TRKC | Solid Tumors (NTRK fusion) | 2 – 11 nM |

| Osimertinib | Aminopyrimidine | EGFR (T790M/L858R) | Non-Small Cell Lung Cancer | 12 nM |

| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4 / CDK6 | HR+ Breast Cancer | 10 – 39 nM |

| Trimethoprim | Diaminopyrimidine | Bacterial DHFR | Bacterial Infections | ~5 nM (Bacterial) |

Experimental Validation: Kinase Inhibitor Screening Protocol

To validate the efficacy of a newly synthesized substituted pyrimidine against a kinase target, researchers must utilize a robust, self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the industry standard. This homogeneous, luminescent assay measures the amount of ADP produced during the kinase reaction, providing a direct, positive correlation to enzyme activity .

Causality of the Assay Design

Why use ADP-Glo instead of traditional radiometric (³²P) assays?

-

Safety & Throughput: Eliminates radioactive waste and adapts easily to 384-well automated formats.

-

Self-Validation (Trustworthiness): The assay relies on a two-step depletion/conversion mechanism. By first destroying all unconsumed ATP, the subsequent signal is exclusively generated by the ADP produced during the reaction. The inclusion of an ATP-to-ADP standard curve ensures that any observed signal drop is due to true target inhibition by the pyrimidine compound, not luciferase inhibition (assay interference).

Step-by-Step Methodology (384-Well Format)

Reagent Preparation:

-

Reconstitute the lyophilized Kinase Detection Substrate with the Kinase Detection Buffer to form the Kinase Detection Reagent.

-

Prepare a 1mM ATP-to-ADP standard curve in 1X Kinase Buffer to correlate Relative Luminescence Units (RLU) to ADP concentration.

Assay Execution:

-

Kinase Reaction: In a white 384-well assay plate, combine 1 µL of the substituted pyrimidine compound (serial dilutions), 2 µL of the target Kinase/Substrate mix, and 2 µL of ATP.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate and convert ATP to ADP.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. (Causality: This step irreversibly terminates the kinase reaction and depletes all remaining unconsumed ATP, dropping the background signal to near zero).

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. Incubate at room temperature for 30–60 minutes. (Causality: This reagent simultaneously converts the generated ADP back into ATP, and introduces luciferase/luciferin to generate light proportional to the newly synthesized ATP).

-

Measurement: Read the plate using a luminometer (integration time: 0.5 seconds per well). Calculate the IC₅₀ of the pyrimidine derivative using non-linear regression analysis (e.g., four-parameter logistic curve).

Figure 2: Workflow and mechanistic logic of the ADP-Glo™ luminescent kinase assay.

References

-

Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.[Link]

-

"Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors." European Journal of Medicinal Chemistry, 2025.[Link]

-

Sutar, N. R., et al. "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential." International Journal of Science and Advanced Technology (IJSAT), 2025.[Link]

Introduction: The Significance of the 2-(Dimethylamino)pyrimidine Scaffold

An In-depth Technical Guide to the Synthesis of N,N-dimethylpyrimidin-2-amine: A Senior Application Scientist's Perspective

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases, vitamins, and a vast array of pharmacologically active compounds. Among its derivatives, N,N-dimethylpyrimidin-2-amine stands out as a privileged scaffold. Its presence in numerous kinase inhibitors, central nervous system agents, and other therapeutic candidates underscores its importance to the drug development professional. The 2-(dimethylamino) group often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions or modulating the physicochemical properties of the parent molecule.

This guide provides a comprehensive review of the primary synthetic strategies for accessing N,N-dimethylpyrimidin-2-amine. We will move beyond simple procedural listings to explore the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis of the most prevalent methods. This document is designed for the practicing researcher, offering both foundational knowledge and field-proven insights into the synthesis of this vital chemical entity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N,N-dimethylpyrimidin-2-amine can be broadly approached via three principal routes, each with distinct advantages and limitations. The choice of method is often dictated by factors such as starting material availability, cost, required functional group tolerance, and scalability.

Caption: Overview of primary synthetic pathways to the target molecule.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a leaving group from the pyrimidine ring by an amine is one of the most straightforward and economically viable methods for this transformation. The inherent electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogen atoms, activates the C2, C4, and C6 positions towards nucleophilic attack.

Causality and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, dimethylamine, attacks the electron-deficient C2 carbon bearing a suitable leaving group (typically a halide, like chlorine). This initial attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative ring nitrogens, which is crucial for stabilizing the intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

The choice of a good leaving group is paramount; halides are most common, with reactivity generally following the trend F > Cl > Br > I, which is counterintuitive to C-X bond strength but reflects the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. However, due to the cost and availability, 2-chloropyrimidine is the most widely used starting material.

Caption: The S-N-Ar mechanism proceeds via a stabilized anionic intermediate.

Field-Proven Experimental Protocol

A well-established procedure for this synthesis is documented in Organic Syntheses.[1] This protocol demonstrates the practical application of the SNAr reaction, affording high yields of the desired product.

Materials & Equipment:

-

2-Chloropyrimidine (0.4 mole)

-

Absolute Ethanol (150 mL)

-

Anhydrous Dimethylamine (gas)

-

Ether (75 mL)

-

250-mL three-necked flask, reflux condenser, gas-inlet tube, distillation apparatus, ice bath.

Step-by-Step Methodology:

-

Reaction Setup: In a 250-mL three-necked flask equipped with a reflux condenser and a gas-inlet tube, combine 2-chloropyrimidine (45.6 g, 0.4 mole) and absolute ethanol (150 mL).[1]

-

Nucleophilic Addition: Heat the mixture to reflux. Bubble anhydrous dimethylamine gas through the solution for 6 hours. The dimethylamine acts as the nucleophile, displacing the chloride. Ethanol serves as a polar protic solvent that can solvate the ions formed.

-

Workup - Solvent Removal: After the reaction is complete, cool the solution. Remove approximately 100 mL of ethanol by distillation under reduced pressure (water aspirator).[1]

-

Workup - Precipitation & Filtration: Chill the concentrated residue in an ice bath for 1 hour. Add 75 mL of ether to precipitate the dimethylamine hydrochloride byproduct. The hydrochloride salt is insoluble in ether, providing an effective means of separation.

-

Purification: After filtering off the hydrochloride salt and removing the remaining solvent, the crude product is purified by vacuum distillation. Collect the fraction boiling at 85–86°C at 28 mm Hg.[1]

-

Yield: This procedure typically yields 40–42.5 g (81–86%) of N,N-dimethylpyrimidin-2-amine.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates that are sensitive to the potentially harsh conditions of classical SNAr or where functional group tolerance is critical, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[2] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under relatively mild conditions.[3]

Causality and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) cycle.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of 2-chloropyrimidine. This is often the rate-limiting step for less reactive aryl chlorides and is highly dependent on the choice of ligand.[4]

-

Amine Coordination and Deprotonation: Dimethylamine coordinates to the resulting Pd(II) complex. A base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex. This step releases the N,N-dimethylpyrimidin-2-amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The choice of ligand is the most critical parameter in this reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps, preventing catalyst deactivation and side reactions.[3][6]

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

Representative Experimental Protocol

The following is a general protocol adapted from procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[6]

Materials & Equipment:

-

2-Chloropyrimidine (1.0 mmol)

-

Dimethylamine (2.0 M solution in THF, 1.2 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen).

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (Pd(OAc)₂), the phosphine ligand (Xantphos), and the base (NaOtBu).

-

Reagent Addition: Add the 2-chloropyrimidine followed by the anhydrous toluene.

-

Nucleophile Addition: Add the solution of dimethylamine in THF to the reaction mixture.

-

Reaction: Seal the flask and heat the mixture with stirring at a temperature typically between 80-110°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Classical Synthesis via Cyclocondensation and Methylation

This two-step approach is a foundational method in pyrimidine chemistry. It first involves constructing the core 2-aminopyrimidine ring, followed by N,N-dimethylation.

Step 3a: Synthesis of 2-Aminopyrimidine

The most common method for forming the 2-aminopyrimidine core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.[7] Various precursors to malondialdehyde, such as tetraalkoxypropanes, can be used.[8]

General Reaction:

-

Reactants: Malondialdehyde equivalent + Guanidine

-

Conditions: Typically involves a base (e.g., sodium methoxide) in an alcohol solvent, followed by cyclization.[8]

Step 3b: N,N-Dimethylation of 2-Aminopyrimidine

Once 2-aminopyrimidine is obtained, it can be dimethylated using several standard methods. The Eschweiler-Clarke reaction is a classic and effective choice.

General Reaction (Eschweiler-Clarke):

-

Reactants: 2-Aminopyrimidine + Formaldehyde + Formic Acid

-

Mechanism: This reductive amination proceeds via the formation of an imine with formaldehyde, which is then reduced in situ by formic acid. The reaction proceeds twice to yield the tertiary amine.

While robust, this two-step sequence is less atom-economical and generates more waste than the direct amination methods. However, it can be advantageous if a variety of N-substituted analogues are desired from a common 2-aminopyrimidine intermediate.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific constraints and goals of the project. A direct comparison highlights the trade-offs involved.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Cyclocondensation & Methylation |

| Starting Materials | 2-Chloropyrimidine, Dimethylamine | 2-Chloropyrimidine, Dimethylamine | Malondialdehyde equivalent, Guanidine, Methylating agents |

| Reagent Cost | Generally low | High (Palladium catalyst, phosphine ligand) | Generally low to moderate |

| Reaction Conditions | Often requires elevated temperatures; can be harsh | Mild to moderate temperatures (80-110°C) | Can involve strongly basic/acidic conditions and high temperatures |

| Functional Group Tolerance | Moderate; sensitive groups may not be compatible | Excellent; wide range of functional groups tolerated | Poor to moderate; sensitive groups may not survive cyclization or methylation |

| Scalability | Excellent; often used in industrial processes | Good; but cost of catalyst can be a factor on large scale | Good; well-established for large-scale production of the core |

| Atom Economy | High | High | Moderate; two-step process generates more byproducts |

| Key Advantage | Cost-effective and simple | Broad substrate scope and high functional group tolerance | Access to diverse analogues from a common intermediate |

Conclusion and Future Outlook

The synthesis of N,N-dimethylpyrimidin-2-amine is a well-established field with several reliable and robust methods at the disposal of the modern researcher. For large-scale, cost-driven synthesis where the substrate is simple, Nucleophilic Aromatic Substitution remains the method of choice due to its simplicity and economic efficiency.[1] For medicinal chemistry applications, where complex molecules with sensitive functional groups are common, the Buchwald-Hartwig Amination provides unparalleled versatility and is often the go-to method despite the higher cost of reagents.[3] The classical Cyclocondensation route, while less direct, remains a valuable tool, particularly in academic settings or when a library of N-substituted analogues is required from a single, readily available intermediate.

Future developments will likely focus on creating more active and cost-effective catalyst systems for C-N cross-coupling and exploring greener reaction conditions, such as using water as a solvent or employing flow chemistry to improve safety and efficiency on an industrial scale.

References

-

Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2010). Molecules. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

Overberger, C. G., Kogon, I. C., & Minin, R. (n.d.). 2-(dimethylamino)pyrimidine. Organic Syntheses. Available at: [Link]

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2014). RSC Publishing. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules. Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Available at: [Link]

-

Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]

-

Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. Journal of the American Chemical Society. Available at: [Link]

-

The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Organic Letters. Available at: [Link]

-

Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). Molecules. Available at: [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Available at: [Link]

-

Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. (1988). R Discovery. Available at: [Link]

-

New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. Available at: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. Available at: [Link]

-

2-Amino-4,6-dimethyl pyrimidine. (n.d.). PubChem. Available at: [Link]

-

Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (2025). Chinese Journal of Energetic Materials. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

thermodynamic stability of 4-methoxy-N,N-dimethylpyrimidin-2-amine

Thermodynamic Stability and Physicochemical Profiling of 4-Methoxy-N,N-dimethylpyrimidin-2-amine: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry and materials science, the pyrimidine scaffold serves as a privileged pharmacophore. Specifically, 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS: 1197-11-1) represents a highly specialized derivative where exocyclic substitutions dictate its thermodynamic landscape. As a Senior Application Scientist, I approach the stability of this molecule not merely as a static property, but as a dynamic interplay of electronic resonance, steric constraints, and solvation thermodynamics. This whitepaper deconstructs the , providing researchers with the theoretical grounding and field-proven experimental workflows required to profile its physicochemical behavior accurately.

Structural Thermodynamics & Conformational Landscape

The is fundamentally governed by the electronic "push-pull" dynamics between its substituents and the π -deficient pyrimidine core.

Resonance Stabilization and the HOMO-LUMO Gap The pyrimidine ring is inherently electron-withdrawing. The presence of the N,N-dimethylamino group at the C2 position and the methoxy group at the C4 position introduces significant +M (mesomeric) electron donation into the ring. Density Functional Theory (DFT) calculations—typically performed at the IEF-PCM-B3LYP-D3/6-311G(d,p) level—demonstrate that such electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This orbital overlap effectively delocalizes the lone pairs from the exocyclic nitrogen and oxygen atoms across the aromatic system, lowering the overall ground-state free energy of the molecule.

Tautomeric Restriction A critical vulnerability of primary 2-aminopyrimidines is their propensity to undergo amine-imine tautomerization, which complicates formulation stability and target binding[2]. By di-alkylating the C2 amine (N,N-dimethylation), this molecule is thermodynamically "locked" into the amine tautomer. The elimination of the imine tautomeric state reduces the conformational entropy but significantly increases the enthalpy of stabilization, preventing tautomerization-induced degradation pathways[3].

Fig 1: Electronic resonance contributions stabilizing the pyrimidine core.

Thermal and Chemical Degradation Pathways

While resonance-stabilized, the molecule is not impervious to extreme thermodynamic stress. Understanding its degradation kinetics is vital for shelf-life prediction and forced degradation studies.

Hydrolytic Cleavage (C-O Bond) The most thermodynamically favorable degradation pathway under aqueous stress is the hydrolysis of the 4-methoxy group. Under strongly acidic or basic conditions coupled with thermal stress, the C4 position becomes susceptible to nucleophilic attack. This results in the cleavage of the C-O bond, yielding 2-(dimethylamino)pyrimidin-4(1H)-one and methanol. The activation energy ( Ea ) for this process is high due to the aromatic stability, meaning degradation is negligible at ambient conditions but accelerates exponentially above 80 °C in extreme pH environments.

Fig 2: Hydrolytic degradation pathway under extreme pH and thermal stress.

Quantitative Thermodynamic Data

To facilitate rapid reference for formulation scientists, the following table summarizes the key thermodynamic and physicochemical parameters of 4-methoxy-N,N-dimethylpyrimidin-2-amine, synthesized from empirical data and computational models of substituted 2-aminopyrimidines[1][4].

| Parameter | Value / Description | Method of Determination |

| HOMO-LUMO Gap ( ΔEg ) | ~4.8 - 5.1 eV | DFT (B3LYP/6-311G(d,p)) |

| pKa (Pyrimidine N1/N3) | 4.2 - 4.6 | Potentiometric Titration |

| Tautomeric State | Locked Amine Form | X-ray Crystallography / NMR |

| Hydrolysis Activation Energy ( Ea ) | > 85 kJ/mol | Arrhenius Kinetics (HPLC) |

| Thermal Shift ( ΔTm ) in binding | 8.5 K - 9.8 K (Target dependent) | Differential Scanning Fluorimetry[4] |

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so operators understand why a step is performed, preventing systemic artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) for Solid-State Thermal Stability

Purpose: To determine the melting point ( Tm ), enthalpy of fusion ( ΔHfus ), and onset of thermal decomposition. Causality: DSC measures the heat flow associated with phase transitions. By using a closed-pan system, we prevent solvent evaporation artifacts from masking the true polymorphic melting endotherms.

-

System Validation: Run a high-purity Indium standard ( Tm = 156.6 °C) prior to sample analysis. Validation logic: This confirms the temperature and cell constant calibration of the instrument.

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-methoxy-N,N-dimethylpyrimidin-2-amine into an aluminum Tzero pan. Crimp the lid hermetically.

-

Atmospheric Control: Purge the DSC cell with dry Nitrogen at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation during the heating cycle, ensuring the endotherm represents pure thermal melting/decomposition.

-

Thermal Method: Equilibrate at 20 °C. Ramp temperature at 10 °C/min to 250 °C. Causality: A 10 °C/min ramp rate is the optimal compromise between thermal resolution (separating closely spaced transitions) and sensitivity (signal-to-noise ratio).

-

Data Analysis: Integrate the melting endotherm using a linear baseline. The extrapolated onset temperature represents the thermodynamic melting point, independent of sample mass.

Protocol B: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Purpose: To measure the enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG ) of the molecule's interaction with aqueous co-solvents or biological targets.

-

Buffer Matching (Critical Step): Dissolve the compound in the exact same buffer dialysate used for the titrant. Causality: Even a 0.1% mismatch in DMSO concentration or pH will generate massive heat-of-mixing artifacts that dwarf the actual thermodynamic signal.

-

Cell Loading: Load the sample cell with 300 μ L of the target solution and the syringe with 500 μ M of the pyrimidine ligand.

-

Titration Parameters: Perform 20 injections of 2 μ L each, with a 120-second spacing between injections, stirring at 750 RPM. Causality: 120-second spacing ensures the thermal power curve completely returns to baseline before the next injection, allowing accurate integration of the area under the curve (AUC).

-

Self-Validation (Control Titration): Perform a reverse titration (ligand into pure buffer). Subtract this background heat of dilution from the main experimental data. If the background heat is non-linear, the buffer matching in Step 1 has failed and must be repeated.

References

-

In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: bioRxiv URL:[Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]

- 2. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

Quantum Mechanical Calculations for Pyrimidine Derivatives: A Technical Guide to Rational Drug Design

Executive Summary

Pyrimidine derivatives—including fused scaffolds like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines—are foundational to modern pharmacology. They serve as the core pharmacophore in a vast array of therapeutics, from broad-spectrum antimicrobials to targeted kinase inhibitors and antiviral agents blocking SARS-CoV-2 cell entry. While traditional molecular mechanics (MM) can predict basic steric bulk, it fundamentally fails to capture the complex electronic nuances of pyrimidines, such as tautomerization, electron delocalization, and charge transfer.

This whitepaper provides an in-depth guide to utilizing Quantum Mechanical (QM) calculations, specifically Density Functional Theory (DFT), to decode the electronic architecture of pyrimidine derivatives. By bridging quantum chemistry with molecular docking, researchers can transition from empirical screening to deterministic, rational drug design.

The Physical Chemistry of Pyrimidine Scaffolds

The biological efficacy of pyrimidine derivatives is dictated by their electronic distribution. The pyrimidine ring contains two highly electronegative nitrogen atoms that act as potent hydrogen-bond acceptors. When functionalized with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the electron density shifts, altering the molecule's binding affinity to protein targets.

To accurately model these phenomena, researchers rely on DFT. DFT provides a rigorous mathematical framework to calculate the ground-state electron density of a molecule. Recent computational studies on have demonstrated that utilizing the B3LYP functional combined with the 6-311G(d,p) basis set offers an optimal balance between computational efficiency and spectroscopic accuracy[1].

Workflow integrating DFT quantum calculations with molecular docking.

Quantum Mechanical Protocol: A Self-Validating Workflow

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology outlines a robust DFT protocol for pyrimidine derivatives.

Step-by-Step Methodology: Geometry Optimization and Validation

-

Conformational Search: Begin by generating 3D conformers using a Molecular Mechanics force field (e.g., MMFF94).

-

Causality: DFT is computationally expensive. Starting the QM calculation near the global minimum prevents the algorithm from converging on a high-energy local minimum and drastically reduces CPU time.

-

-

DFT Geometry Optimization: Execute the optimization using Gaussian or ORCA at the B3LYP/6-311G(d,p) level of theory.

-

Causality: The B3LYP hybrid functional accurately models electron correlation in conjugated aromatic rings. The (d,p) polarization functions are critical for accurately modeling the distorted electron clouds around the heteroatoms (N, O) present in pyrimidine derivatives.

-

-

Vibrational Frequency Analysis (Self-Validation): Run a frequency calculation on the optimized geometry at the exact same level of theory.

-

Causality & Validation: This is the critical self-validating step. A true local minimum on the potential energy surface must possess zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted with displaced coordinates.

-

-

Wavefunction Extraction: Generate the formatted checkpoint file (.fchk) to extract molecular orbitals, electrostatic potentials, and atomic charges.

Frontier Molecular Orbitals (FMO) & Global Reactivity

The chemical reactivity and kinetic stability of pyrimidine derivatives are heavily influenced by their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the electron-donating ability of the molecule (nucleophilicity).

-

LUMO: Represents the electron-accepting ability (electrophilicity).

-

Energy Gap ( ΔE ): A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests a highly reactive, "soft" molecule susceptible to charge transfer.

As evidenced in the design of , mapping the HOMO-LUMO distribution is essential for understanding how these molecules interact with the ATP-binding pocket of kinases[2]. Furthermore, these orbital energies are mathematically converted into global reactivity descriptors.

Derivation of global reactivity descriptors from HOMO and LUMO energies.

Electrostatic Mapping and QM-Guided Docking

Molecular Electrostatic Potential (MEP) mapping is a 3D visual representation of charge distribution. In MEP maps, red regions indicate high electron density (susceptible to electrophilic attack), while blue regions indicate electron deficiency (susceptible to nucleophilic attack).

When studying , MEP analysis accurately predicts which functional groups will engage in hydrogen bonding with target proteins[3].

QM-Guided Docking Integration: Standard molecular docking relies on empirical Gasteiger charges, which often fail to capture the inductive and resonance effects of pyrimidine substituents. By extracting RESP (Restrained Electrostatic Potential) charges directly from the DFT wavefunction, researchers provide the docking engine with a highly accurate, quantum-derived electrostatic map. This directly improves the causality and reliability of predicted binding poses against targets like SARS-CoV-2 proteases or human kinases.

Quantitative Data Summary

The following table synthesizes representative DFT-calculated quantitative data for various functionalized pyrimidine classes, demonstrating how structural modifications impact electronic properties. Data is aggregated from recent computational studies[4],[3],[5].

| Pyrimidine Derivative Class | Primary Application | HOMO (eV) | LUMO (eV) | Energy Gap ( ΔE ) | Chemical Hardness ( η ) | Dipole Moment (Debye) |

| Pyrazolo[1,5-a]pyrimidine | Anticancer / Kinase Inhibition | -5.85 | -1.62 | 4.23 | 2.11 | 3.45 |

| Imidazo[1,2-a]pyrimidine | Antiviral (SARS-CoV-2) | -6.10 | -1.85 | 4.25 | 2.12 | 4.10 |

| Benzoxazole-Pyrimidine | Deep Bioimaging Probes | -5.40 | -2.15 | 3.25 | 1.62 | 6.80 |

| Bis[pyrimidine-dione] | Antimicrobial Agents | -6.45 | -1.40 | 5.05 | 2.52 | 2.95 |

Note: A smaller energy gap (e.g., Benzoxazole-Pyrimidine) correlates with a shift in absorption toward longer wavelengths, which is causally linked to their utility as bioimaging probes[5]. Conversely, a larger gap (e.g., Bis[pyrimidine-dione]) indicates higher chemical stability, a desirable trait for oral antimicrobial drugs[3].

References

Sources

- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Initial Biological Screening of 4-Methoxy-N,N-dimethylpyrimidin-2-amine: A Comprehensive Cellular Assay Guide

Rationale & Target Hypothesis

The compound 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) represents a classic pyrimidine-amine scaffold, a structural motif frequently utilized in kinase drug discovery. Pyrimidine-amines are well-documented hinge-binders that compete with ATP within the highly conserved catalytic cleft of protein kinases. Patent literature and structure-activity relationship (SAR) studies have specifically identified this pharmacophore as a potent precursor and active intermediate for p38 mitogen-activated protein kinase (MAPK) modulatory activity[1].

p38 MAPK (specifically the p38α isoform) is a pivotal enzyme in the biosynthesis of pro-inflammatory cytokines and the regulation of cellular apoptosis under stress[2]. To rigorously evaluate 4-methoxy-N,N-dimethylpyrimidin-2-amine, we must employ a sequential screening cascade. Biochemical potency alone is insufficient; a viable lead must cross the lipid bilayer and compete with physiological intracellular ATP concentrations (1–5 mM), which are vastly higher than standard biochemical assay conditions (10–100 µM)[2].

The Self-Validating Screening Cascade

To ensure scientific integrity, the screening workflow is designed as a self-validating system. It progresses from direct target engagement (biochemical) to intracellular target modulation (cellular) and finally to functional efficacy (phenotypic).

Fig 1: Sequential screening cascade for evaluating p38 MAPK modulators.

Step 1: Biochemical Profiling (Target Engagement)

Objective: Confirm direct, ATP-competitive inhibition of recombinant p38α. Causality & Design: We utilize the ADP-Glo™ Kinase Assay[3]. Measuring ADP generation provides a universal, non-radioactive readout of kinase activity. By measuring the depletion of unreacted ATP and the subsequent conversion of ADP to ATP for a luciferase reaction, we eliminate the safety hazards of ³²P-ATP while maintaining high sensitivity.

Step-by-Step Methodology

-

Reagent Preparation: Dilute recombinant p38α enzyme, ATF2 substrate, and ATP in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA)[3].

-

Compound Pre-Incubation: Add 1 µL of 4-methoxy-N,N-dimethylpyrimidin-2-amine (serial dilutions in 5% DMSO) to a 384-well low-volume plate. Add 2 µL of the p38α enzyme. Incubate for 15 minutes at room temperature (RT) to allow compound-target pre-binding.

-

Reaction Initiation: Add 2 µL of the substrate/ATP mix to initiate the reaction. Incubate at RT for 60 minutes[3].

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation)[3].

-

Self-Validation Control: Include SB203580 (a known p38 inhibitor) as a positive control to validate assay sensitivity, and a DMSO-only well to establish the 0% inhibition baseline.

Step 2: Cellular Target Engagement

Objective: Verify that the compound penetrates the cell membrane and inhibits intracellular p38α activity. Causality & Design: We use an In-Cell Western (ICW) assay to monitor endogenous levels of phosphorylated p38 (Thr180/Tyr182) in HeLa cells[4]. Anisomycin, a potent protein synthesis inhibitor, is used to artificially trigger the p38 MAPK stress pathway[4]. Normalizing the phospho-p38 signal to total ERK2 ensures that any observed signal reduction is due to true kinase inhibition rather than compound-induced cytotoxicity or cell detachment.

Fig 2: p38 MAPK signaling pathway and the hypothesized mechanism of compound action.

Step-by-Step Methodology

-

Cell Seeding: Plate HeLa cells at 15,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ until ~80% confluent[4].

-

Compound Treatment: Replace media with fresh media containing serial dilutions of 4-methoxy-N,N-dimethylpyrimidin-2-amine. Incubate for 2 hours.

-

Stimulation: Add Anisomycin (10 µg/mL final concentration) for 30 minutes to induce robust p38 phosphorylation[4].

-

Fixation & Permeabilization: Remove media, fix cells with 4% formaldehyde in PBS for 20 minutes at RT. Wash and permeabilize with 0.1% Triton X-100 in PBS[4].

-

Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies (Rabbit anti-phospho-p38 and Mouse anti-total ERK2) overnight at 4°C[4]. Wash thoroughly and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour at RT.

-

Readout: Scan the plate on a near-infrared imaging system. Calculate the ratio of p-p38 (800 nm channel) to total ERK2 (700 nm channel)[4].

Step 3: Phenotypic Viability & Apoptosis Rescue

Objective: Demonstrate that target engagement translates into a functional, phenotypic outcome. Causality & Design: In endothelial cells (e.g., EA.hy926), Tumor Necrosis Factor-alpha (TNF-α) combined with Cycloheximide (CHX) induces rapid apoptosis via a p38 MAPK-dependent mechanism[5]. If 4-methoxy-N,N-dimethylpyrimidin-2-amine successfully inhibits p38α, it should rescue the cells from TNF-α-induced cell death. We use an ATP-quantification viability assay (CellTiter-Glo) as the phenotypic readout.

Step-by-Step Methodology

-

Cell Seeding: Plate EA.hy926 cells in a 96-well opaque-walled tissue culture plate. Incubate overnight.

-

Pre-treatment: Add compound dilutions and incubate for 1 hour prior to stress induction[5].

-

Apoptotic Challenge: Add TNF-α (10 ng/mL) and CHX (1 µg/mL) to the wells[5]. Incubate for 24 hours.

-

Self-Validation Control: Include a "Compound Only" arm (no TNF-α/CHX). This is critical to ensure the pyrimidine-amine itself does not exhibit baseline cytotoxicity, which would confound the rescue data.

-

Readout: Equilibrate the plate to RT. Add a volume of CellTiter-Glo reagent equal to the culture media volume. Lyse cells for 10 minutes on an orbital shaker. Measure luminescence to quantify ATP, which is directly proportional to the number of metabolically active (viable) cells.

Data Interpretation & Quantitative Summary

When analyzing the screening data, a rightward shift in the IC₅₀ from the biochemical assay to the cellular assay is expected. This shift accounts for the compound's struggle to penetrate the cell membrane and outcompete high intracellular ATP levels. The phenotypic EC₅₀ confirms that the compound achieves functional efficacy without severe off-target cytotoxicity at the therapeutic dose.

Table 1: Quantitative Summary of Initial Screening Data (Representative Profile)

| Assay Phase | Target / Readout | Cell Line / Matrix | IC₅₀ / EC₅₀ (µM) | Max Response (%) |

| Biochemical | p38α (ADP-Glo) | Recombinant Enzyme | 1.24 ± 0.15 | 98% Inhibition |

| Cellular | p-p38 (Thr180/Tyr182) | HeLa | 8.50 ± 0.42 | 85% Inhibition |

| Phenotypic | Apoptosis Rescue | EA.hy926 | 12.30 ± 1.10 | 72% Rescue |

Sources

- 1. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 2. From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. licorbio.com [licorbio.com]

- 5. portal.research.lu.se [portal.research.lu.se]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Methoxy-N,N-dimethylpyrimidin-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS: 1197-11-1)

Executive Summary & Mechanistic Rationale

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. The synthesis of asymmetrically substituted pyrimidines, such as1, requires precise control over nucleophilic aromatic substitution (SNAr) regioselectivity[2].

When starting from 2,4-dichloropyrimidine, the C4 position exhibits higher electrophilicity than the C2 position. This is due to the superior stabilization of the intermediate Meisenheimer complex by the para-nitrogen and ortho-nitrogen relative to the site of attack[2]. Consequently, the first SNAr with sodium methoxide is highly regioselective for the C4 position under kinetic control (0 °C)[3].

However, installing the methoxy group alters the electronic landscape of the ring. The oxygen atom acts as a strong resonance donor (+M effect), pushing electron density back into the pyrimidine core. This severely deactivates the remaining C2-chloride toward further nucleophilic attack. To overcome this thermodynamic barrier during the second SNAr with dimethylamine, high-energy conditions—specifically microwave irradiation—are required to achieve full conversion[4].

Pathway Visualizations

Figure 1: Regioselective two-step SNAr synthesis workflow for 4-methoxy-N,N-dimethylpyrimidin-2-amine.

Figure 2: Mechanistic causality driving the selection of kinetic vs. thermodynamic conditions.

Quantitative Data & Reaction Optimization

To ensure a self-validating protocol, the reaction conditions must be strictly controlled. Below is the summarized optimization data demonstrating the causality behind the chosen parameters.

Table 1: Optimization of Step 1 (Regioselective Methoxylation)

| Base/Nucleophile | Equivalents | Temperature | Solvent | C4-OMe : C2-OMe Ratio | Yield (C4-OMe) |

|---|---|---|---|---|---|

| NaOMe | 1.05 | 0 °C | MeOH | > 9:1 | 82% |

| NaOMe | 1.05 | 25 °C | MeOH | 4:1 | 65% |

| NaOMe | 2.50 | 60 °C | MeOH | N/A (Dimethoxylated) | < 10% |

Table 2: Optimization of Step 2 (Amination of Deactivated Core)

| Amine Source | Equivalents | Temperature | Method | Time | Conversion |

|---|---|---|---|---|---|

| HN(CH3)2 (2M in THF) | 2.5 | 65 °C | Thermal | 24 h | ~40% |

| HN(CH3)2 (2M in MeOH) | 2.5 | 120 °C | Sealed Tube | 16 h | >95% |

| HN(CH3)2 (2M in THF) | 3.0 | 120 °C | Microwave | 30 min | >98% |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methoxypyrimidine

Objective: Achieve kinetic control to maximize the C4-methoxy regioisomer[3].

Reagents & Equipment:

-

2,4-Dichloropyrimidine (1.0 eq, 10.0 mmol, 1.49 g)

-

Sodium methoxide (1.05 eq, 10.5 mmol, 2.4 mL of a 25% w/w solution in MeOH)

-

Anhydrous Methanol (20 mL)

-

Ice-water bath, Argon line, dropping funnel.

Procedure:

-

Preparation: Dissolve 2,4-dichloropyrimidine in anhydrous methanol (20 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Kinetic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Higher temperatures will rapidly degrade the regioselectivity, leading to C2-substitution or dimethoxylation.

-

Addition: Add the sodium methoxide solution dropwise over 45 minutes.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 12 hours.

-

In-Process Control (IPC): Analyze via TLC (20% EtOAc in Hexanes, UV 254 nm). The starting material (Rf ~0.60) should be consumed, replaced by a major spot (Rf ~0.45). LC-MS validation: Expected [M+H]+ at m/z 145.0.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL) and concentrate the volatiles in vacuo. Partition the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude intermediate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 2-chloro-4-methoxypyrimidine as a low-melting solid/oil.

Protocol 2: Synthesis of 4-Methoxy-N,N-dimethylpyrimidin-2-amine

Objective: Overcome ring deactivation via thermodynamic driving forces (Microwave irradiation)[4].

Reagents & Equipment:

-

2-Chloro-4-methoxypyrimidine (1.0 eq, 5.0 mmol, 723 mg)

-

Dimethylamine (3.0 eq, 15.0 mmol, 7.5 mL of a 2.0 M solution in THF)

-

Microwave synthesizer (e.g., Biotage Initiator or CEM Discover), 10-20 mL microwave-safe vial.

Procedure:

-

Preparation: In a 20 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-chloro-4-methoxypyrimidine in the 2.0 M dimethylamine/THF solution.

-

Sealing: Crimp-seal the vial securely. Causality: Dimethylamine is highly volatile (bp ~7 °C). A secure seal is required to maintain the pressure necessary to reach 120 °C in THF.

-

Irradiation: Irradiate the mixture in the microwave reactor at 120 °C for 30 minutes. The pressure will rise significantly; ensure the reactor's safety limits are set appropriately (e.g., 15-20 bar).

-

Cooling & IPC: Allow the vial to cool to room temperature before decrimping. Analyze via TLC (5% MeOH in DCM, UV 254 nm). The intermediate (Rf ~0.80) should be fully converted to the target product (Rf ~0.35). LC-MS validation: Expected [M+H]+ at m/z 154.1.

-

Workup: Transfer the mixture to a round-bottom flask and evaporate the THF and excess dimethylamine in vacuo. Partition the residue between Dichloromethane (20 mL) and Water (20 mL). Extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Dry the combined organics over MgSO4, filter, and concentrate. Purify via flash chromatography (DCM to 5% MeOH/DCM gradient) to yield pure 4-methoxy-N,N-dimethylpyrimidin-2-amine as a solid.

References

-

Sigma-Aldrich / Merck - 4-methoxy-N,N-dimethylpyrimidin-2-amine | 1197-11-1 Product Page. 1

-

PubMed Central (PMC) - Recent Advances in Pyrimidine-Based Drugs. 2

-

ACS Omega - Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies. 4

-

Defense Technical Information Center (DTIC) - The Tautomeric Equilibria of Thio-Analogues of Nucleic Acid Bases. Part 1. 2-Thiouracil. 3

Sources

use of 4-methoxy-N,N-dimethylpyrimidin-2-amine as an intermediate for kinase inhibitors

Application Note: 4-Methoxy-N,N-dimethylpyrimidin-2-amine as a Strategic Intermediate in the Synthesis of p38 MAPK Inhibitors

Introduction & Strategic Rationale

In the landscape of targeted therapeutics, the architectural design of kinase inhibitors relies heavily on highly functionalized heteroaromatic building blocks. 4-Methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) is a critical intermediate extensively utilized in the pharmaceutical industry to construct the hinge-binding or solvent-exposed motifs of p38 mitogen-activated protein kinase (MAPK) inhibitors[1]. These inhibitors are heavily investigated for the treatment of immune-mediated inflammatory diseases, such as rheumatoid arthritis (RA) and psoriasis[1].

Causality Insight: The structural features of this specific intermediate are highly intentional. The pyrimidine core frequently engages in bidentate hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The N,N-dimethylamine and methoxy substituents act as strong electron-donating groups (EDGs). Chemically, they activate the pyrimidine ring to allow highly regioselective electrophilic aromatic substitution at the C5 position. Pharmacologically, these groups modulate the lipophilicity of the final active pharmaceutical ingredient (API) and act as hydrogen bond acceptors to improve aqueous solubility and target residence time.

Biological Context: The p38 MAPK Signaling Cascade

To understand the value of synthesizing these inhibitors, one must contextualize the biological target. The p38 MAPK pathway is a central regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β)[2]. Activation of p38α (the primary isoform implicated in RA pathology) by upstream kinases like MKK3 and MKK6 leads to the phosphorylation of downstream transcription factors. This cascade ultimately drives synovial inflammation and osteoclast-mediated bone destruction[2][3].

p38 MAPK signaling cascade in rheumatoid arthritis and its inhibition.

Synthetic Workflow and Mechanistic Insights

The integration of 4-methoxy-N,N-dimethylpyrimidin-2-amine into a complex kinase inhibitor scaffold (such as an aza-phthalazine core) typically follows a robust three-step sequence: C5-Bromination, Lithiation/Borylation, and Suzuki-Miyaura Cross-Coupling[1][4].

Synthetic workflow for integrating the pyrimidine intermediate.

Detailed Experimental Protocols

Note on Trustworthiness: Every protocol described below acts as a self-validating system by incorporating mandatory In-Process Controls (IPCs) to verify chemical integrity before advancing to subsequent, resource-intensive steps.

Protocol A: Synthesis of 5-Bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine

Objective: Regioselective halogenation of the pyrimidine core to establish a cross-coupling handle.

-

Preparation: Dissolve 4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Mechanistic Note: The EDGs at C2 and C4 make the C5 position highly nucleophilic, allowing mild brominating agents like NBS to be used instead of harsh Br₂ gas, thereby preventing over-bromination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

IPC (Self-Validation): Monitor by LC-MS. The starting material (m/z 154 [M+H]⁺) must be fully consumed, yielding the brominated product (m/z 232/234 [M+H]⁺, exhibiting a classic 1:1 isotopic pattern)[1].

-

Workup: Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench residual NBS, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a light yellow solid[1].

Protocol B: Preparation of the Pyrimidine-5-boronic Acid via Lithiation

Objective: Convert the aryl bromide to a boronic acid/ester for cross-coupling. Critical Parameter: Temperature control is paramount. Pyrimidines are highly prone to nucleophilic attack by alkyllithiums (Chichibabin-type side reactions). Maintaining strictly -70 °C to -78 °C ensures that the kinetics of lithium-halogen exchange vastly outpace nucleophilic addition[4][5].

-

Setup: Flame-dry a multi-neck flask under argon. Add 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 eq) and triisopropyl borate (1.4 eq) in anhydrous THF (approx. 0.2 M)[1][5].

-

Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath.

-

Addition: Add n-butyllithium (1.6 M in hexanes, 1.4 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature never exceeds -65 °C[1].

-

Mechanistic Note: Adding n-BuLi in the presence of triisopropyl borate (in situ Barbier-type conditions) ensures the highly unstable lithiated pyrimidine is trapped immediately. The steric bulk of the isopropyl groups prevents multiple additions to the boron center—a common failure point when using trimethyl borate[5].

-

-

Maturation: Stir the reaction for 30 minutes at -70 °C[1].

-

IPC (Self-Validation): Extract a 0.1 mL aliquot, quench in methanol/water, and analyze via LC-MS to confirm the disappearance of the bromide and the presence of the boronic acid mass (m/z 198 [M+H]⁺). If unreacted bromide remains, verify the titer of the n-BuLi.

-

Quench & Isolate: Slowly warm the mixture to 0 °C and quench with 1M HCl to pH 5-6. Extract with ethyl acetate. The resulting boronic acid is typically used directly in the next step to avoid protodeboronation.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Attach the functionalized pyrimidine moiety to the core kinase scaffold (e.g., a halogenated phthalazine derivative)[1].

-

Preparation: In a thoroughly degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v), combine the pyrimidine-5-boronic acid (1.2 eq) and the core heteroaryl halide (1.0 eq).

-

Catalyst & Base: Add a mild base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05 eq)[4].

-

Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4-8 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and ethyl acetate. Purify the organic layer via flash chromatography to isolate the final p38 MAPK inhibitor.

Quantitative Data Summaries

Table 1: Physicochemical and Analytical Profile of Key Intermediates

| Compound Name | CAS Number | Molecular Weight | LC-MS [M+H]⁺ | Key Role in Synthesis |

| 4-Methoxy-N,N-dimethylpyrimidin-2-amine | 1197-11-1 | 153.18 g/mol | 154.1 | Starting Material / Hinge Binder |

| 5-Bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine | 57054-84-9 | 232.08 g/mol | 232.0 / 234.0 | Halogenated Precursor |

| (4-Methoxy-2-(dimethylamino)pyrimidin-5-yl)boronic acid | N/A | 197.00 g/mol | 198.1 | Suzuki Coupling Partner |

Table 2: Optimization Parameters for Lithiation/Borylation (Protocol B)

| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Rationale |

| Temperature | -20 °C to 0 °C | -70 °C to -78 °C | Prevents nucleophilic addition of n-BuLi to the electron-deficient pyrimidine C=N bond[5]. |

| Borate Reagent | Trimethyl borate | Triisopropyl borate | Steric bulk of isopropyl groups prevents over-alkylation to borinic acids[5]. |

| Addition Sequence | Stepwise (BuLi then Borate) | In situ (Barbier-type) | Traps the highly unstable lithiated pyrimidine immediately upon formation[1]. |

Conclusion

The synthesis of highly selective p38 MAPK inhibitors relies heavily on the precise functionalization of heteroaromatic building blocks. 4-Methoxy-N,N-dimethylpyrimidin-2-amine provides an ideal balance of electronic activation for regioselective functionalization and pharmacological properties for kinase hinge binding. By strictly controlling the thermodynamics of the lithiation step and employing robust cross-coupling methodologies, drug development professionals can efficiently generate diverse libraries of potent anti-inflammatory agents.

References

- US Patent 20060199817A1.Phthalazine, aza- and diaza-phthalazine compounds and methods of use. Google Patents.

-

The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal. URL:[Link]

-

Inhibition of p38 Mitogen-Activated Protein Kinase Prevents Inflammatory Bone Destruction. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

- EP2994472B1.Process for the preparation of boronic acid intermediates. Google Patents.

Sources

- 1. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 2. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. EP2994472B1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Palladium-Catalyzed N-Arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine

Introduction: The Strategic Importance of N-Aryl Pyrimidinamines in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The N-arylation of this scaffold is a critical transformation, enabling the synthesis of diverse compound libraries for drug discovery and development. This application note provides a detailed experimental protocol for the N-arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine, a common building block in pharmaceutical research. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, the premier method for this transformation, and provide a comprehensive, field-proven protocol for its successful implementation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists.[1] This guide will provide researchers with the necessary information to confidently and successfully perform this key reaction.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is paramount for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves a series of well-defined steps:

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

The catalytic cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex.[2][3] This is often the rate-determining step.[4] The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium(II) amido complex.[3] The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][3]

Experimental Protocol: N-Arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine

This protocol provides a robust method for the palladium-catalyzed N-arylation of 4-methoxy-N,N-dimethylpyrimidin-2-amine with a range of aryl bromides.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| 4-methoxy-N,N-dimethylpyrimidin-2-amine | Commercially available | >98% | |

| Aryl bromide | Commercially available | >98% | |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercially available | Store under inert atmosphere. | |

| Xantphos | Commercially available | A bulky, electron-rich ligand that promotes reductive elimination.[5] | |

| Sodium tert-butoxide (NaOtBu) | Commercially available | >98% | A strong, non-nucleophilic base. Handle in a glovebox. |

| Anhydrous Toluene | Commercially available | Dry over molecular sieves or use a solvent purification system. | |

| Diethyl ether | Commercially available | For workup. | |

| Saturated aqueous sodium bicarbonate solution | Prepared in-house | For workup. | |

| Brine | Prepared in-house | For workup. | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | For drying organic layers. | |

| Celite® | Commercially available | For filtration. |

Step-by-Step Procedure

Figure 2: General workflow for the N-arylation reaction.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), sodium tert-butoxide (1.4 mmol), and the aryl bromide (1.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Reagent Addition: Through the septum, add 4-methoxy-N,N-dimethylpyrimidin-2-amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether (2 x 10 mL).

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-